3-(4-Methoxyphenyl)isoxazole
Overview
Description
3-(4-Methoxyphenyl)isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms at adjacent positions. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)isoxazole typically involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. One such method involves the use of ferric oxide nanocatalysts, which facilitate the cycloaddition reaction under mild conditions, yielding high purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like manganese dioxide (MnO2) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: MnO2, room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases like sodium hydride (NaH), or acids like trifluoroacetic acid (TFA).
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(4-Methoxyphenyl)isoxazole has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. It acts as a molecular chaperone, promoting the maturation and structural maintenance of target proteins involved in cell cycle control and signal transduction . This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
Oxazole: Another five-membered heterocycle with oxygen and nitrogen atoms, but with different positioning.
Thiazole: Contains sulfur instead of oxygen, offering different chemical properties.
Uniqueness: 3-(4-Methoxyphenyl)isoxazole is unique due to the presence of the methoxy group, which enhances its biological activity and chemical stability compared to other isoxazole derivatives . This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVBMOWWQXBIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485741 | |
Record name | 3-(4-Methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-20-4 | |
Record name | 3-(4-Methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(4-Methoxyphenyl)isoxazole interact with copper to inhibit corrosion?
A1: Research suggests that this compound acts as an effective corrosion inhibitor for copper in 1 M sulfuric acid solutions. [] The compound achieves this by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive ions with the metal. [] This adsorption process, as demonstrated by electrochemical impedance spectroscopy (EIS), increases the total resistance of the copper surface, indicating a decrease in the corrosion rate. []
Q2: What is the nature of this compound adsorption onto the copper surface?
A2: Experimental data, particularly the analysis of polarization curves and adherence to the Langmuir isotherm, suggests that the adsorption of this compound on copper occurs through a combination of physical and chemical interactions. [] This implies the involvement of both weak van der Waals forces and stronger chemical bonds in the formation of the protective layer on the copper surface.
Q3: How does temperature affect the performance of this compound as a corrosion inhibitor?
A3: While the provided research abstracts don't explicitly detail the impact of temperature on the inhibitor's performance, one study mentions investigating this aspect. [] Further research focusing on the temperature dependence of this compound's adsorption and inhibition properties would be valuable. Such studies could reveal optimal temperature ranges for its application and provide insights into the activation energies associated with the adsorption process.
Q4: Beyond experimental techniques, are there computational methods being used to study this compound?
A4: One of the research abstracts mentions employing quantum chemical calculations in conjunction with experimental techniques. [] These calculations are likely used to investigate the electronic structure of this compound, providing insights into its reactivity and interactions with the copper surface at a molecular level. This approach complements experimental findings and can contribute to a deeper understanding of the inhibitor's mechanism of action.
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